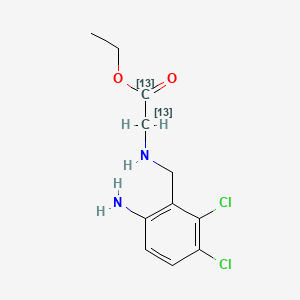

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2(Anagrelide Impurity A)

CAS No.:

Cat. No.: VC20431067

Molecular Formula: C11H14Cl2N2O2

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14Cl2N2O2 |

|---|---|

| Molecular Weight | 279.13 g/mol |

| IUPAC Name | ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate |

| Standard InChI | InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3/i6+1,10+1 |

| Standard InChI Key | GXKCDDOGWWCMAO-UFYQYTSASA-N |

| Isomeric SMILES | CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)N |

| Canonical SMILES | CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 features a benzyl core substituted with amino and dichloro groups at positions 6, 2, and 3, respectively. The glycine moiety is ethylated, and two carbon atoms are replaced with stable 13C isotopes, enhancing its utility in mass spectrometry-based analyses . The presence of chlorine atoms at the 2- and 3-positions introduces steric and electronic effects that influence its reactivity and solubility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number (Free Base) | 70406-92-7 | |

| Molecular Formula | ||

| Molecular Weight | 277.15 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in methanol |

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis of Anagrelide Impurity A-13C2 parallels the routes used for non-labeled analogs, with modifications to introduce 13C isotopes. A patent by Molamas et al. (1991) describes the reductive amination of 2,3-dichloro-6-nitrobenzaldehyde with glycine ethyl ester, followed by catalytic hydrogenation to reduce the nitro group to an amine . The 13C labeling is typically achieved by using 13C-enriched glycine derivatives during this step .

Table 2: Key Synthetic Steps and Conditions

Challenges in Purification

The low solubility of the free base in organic solvents complicates purification. Traditional methods involve forming hydrochloride salts, but prolonged exposure to acidic conditions risks hydrolyzing the lactam ring in anagrelide intermediates . Modern approaches employ high-performance liquid chromatography (HPLC) with C18 columns, achieving >99% purity as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Analytical Characterization

Spectroscopic Profiling

1H-NMR analysis reveals distinct signals for the aromatic protons (δ 7.2–7.4 ppm), ethyl ester group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), and glycine backbone (δ 3.8–4.0 ppm, singlet) . The 13C isotopic enrichment is confirmed by isotopic peak distribution in HRMS, showing a +2 Da shift compared to the unlabeled compound .

Chromatographic Behavior

In reversed-phase HPLC (USP method), Anagrelide Impurity A-13C2 elutes at 8.2 minutes using a gradient of acetonitrile and 0.1% trifluoroacetic acid, with a retention time identical to its non-labeled counterpart but distinguishable via MS detection .

Role in Pharmaceutical Quality Control

Regulatory Compliance

As a USP-designated related substance, this impurity is monitored to ensure anagrelide API purity ≤0.15% as per ICH Q3A guidelines . Its 13C-labeled form is particularly valuable for method validation, allowing spike-and-recovery studies to assess assay accuracy without interference from endogenous compounds .

Stability Studies

Accelerated stability testing under ICH conditions (40°C/75% RH) shows that the compound degrades by <2% over six months when stored refrigerated in amber vials . Degradation products include hydrolyzed glycine derivatives and dechlorinated byproducts, detectable via LC-MS/MS .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume